2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside

Description

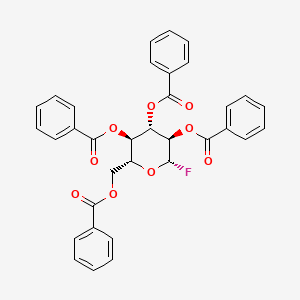

2,3,4,6-Tetra-<i>O</i>-benzoyl-1-deoxy-1-fluoro-β-D-glucopyranoside is a fluorinated glycoside characterized by full benzoylation at the 2, 3, 4, and 6 hydroxyl positions and a fluorine atom replacing the hydroxyl group at the anomeric (C1) position. This structural configuration confers unique stability and physicochemical properties, making it valuable for glycosylation studies and medicinal chemistry. Unlike conventional glycosides with labile leaving groups (e.g., thio, bromo), the C1-fluoro substituent renders the compound inert under typical glycosylation conditions, prioritizing stability over reactivity .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCLZCQOHOGFK-CMPUJJQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of complex carbohydrates, suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Mode of Action

It’s known that similar compounds can form oxonium intermediates upon deacetylation, which can then be attacked by water molecules to form corresponding glucopyranose.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbohydrate metabolism. It may influence the synthesis of disaccharides and glucose-6-phosphate, which are crucial components of various metabolic pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage temperature.

Biological Activity

2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside is a fluorinated glucopyranoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structural modifications enhance its interaction with biological targets, making it a subject of various studies focusing on its pharmacological properties.

This compound is characterized by the presence of four benzoyl groups and a fluorine atom at the anomeric position. The molecular formula is , and it possesses a molecular weight of approximately 570.65 g/mol. The fluorine substitution is particularly significant as it can influence the compound's biological activity by enhancing lipophilicity and altering metabolic stability.

Antiviral Properties

Recent studies have indicated that derivatives of glucopyranosides exhibit antiviral activity, particularly against viruses such as Influenza A. In one study, compounds structurally similar to this compound demonstrated inhibition of viral neuraminidase, which is crucial for viral replication and release from host cells. The IC50 values for related compounds ranged from 8 to 101 µM, indicating moderate antiviral efficacy .

Antibacterial Activity

The antibacterial properties of carbohydrate derivatives have been well-documented. For instance, compounds with similar structures have shown effective bactericidal activity against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that the presence of benzoyl groups enhances the antibacterial efficacy by improving membrane permeability and interaction with bacterial cell walls .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit promising antibacterial and antiviral activities, they also possess varying degrees of cytotoxicity towards human cell lines (e.g., HepG2 cells). The evaluation revealed that certain modifications could lead to reduced cytotoxic effects while maintaining biological activity .

Case Study 1: Antiviral Activity Against Influenza A

A study focused on synthesizing glucopyranoside derivatives showed that certain modifications led to enhanced inhibitory effects against H1N1 influenza virus. The compound's ability to inhibit viral neuraminidase was tested using a double-reciprocal Lineweaver–Burk plot analysis, indicating a noncompetitive inhibition pattern .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Noncompetitive inhibition |

| Oseltamivir | 0.1 | Competitive inhibition |

Case Study 2: Bactericidal Activity

Research on the bactericidal properties of carbohydrate derivatives highlighted the effectiveness of compounds like this compound against Gram-positive and Gram-negative bacteria. The study utilized the PASS program to predict biological activity spectra and confirmed significant bactericidal effects in vitro .

Comparison with Similar Compounds

Protective Group Strategies

The choice of protective groups significantly impacts solubility, stability, and synthetic utility:

Key Findings :

Anomeric Substitution and Reactivity

Key Findings :

Physicochemical Properties

- NMR Signatures : Benzoyl groups in the target compound produce aromatic peaks at δ 7.8–8.2 ppm (<sup>1</sup>H) and δ 165–170 ppm (<sup>13</sup>C), distinct from acetyl (δ ~2 ppm, <sup>1</sup>H) or benzyl (δ ~4.5 ppm, <sup>1</sup>H) .

- Solubility : The target’s high lipophilicity limits aqueous solubility, whereas acetylated analogs are more polar .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside?

The compound is typically synthesized via glycosylation reactions using activated donors. For example:

- Phosphinothioate Donors : 2,3,4,6-Tetra-O-benzyl derivatives react with phenolic acceptors in the presence of dimethylphosphinothioate to yield aryl glucopyranosides with high regioselectivity .

- ZnCl₂-Catalyzed Allylation : Allyl alcohol and β-D-glucose pentaacetate react with ZnCl₂ (0.9 equiv) in toluene at 80°C, achieving 50% yield after recrystallization. This method is scalable and cost-effective .

Advanced Glycosylation Challenges

Q. Q2. How are regioselectivity and stereochemical outcomes controlled during glycosylation with this compound?

Regioselectivity is influenced by protecting groups and reaction conditions:

- Benzoyl Protection : The 2-O-benzoyl group in superarmed donors enhances reactivity and directs glycosylation to specific hydroxyl groups (e.g., 1→6 linkages in oligosaccharides) .

- Acceptor Design : Using trimethoxybenzene as an acceptor favors β-anomer formation, while phenolic derivatives yield α-anomers. Computational modeling (e.g., quantum chemical reaction path searches) can predict optimal conditions .

Structural Characterization Techniques

Q. Q3. What spectroscopic and analytical methods confirm the structure and stereochemistry?

- NMR Spectroscopy : ¹H/¹³C NMR identifies benzoyl group positions (δ 7.2–8.1 ppm for aromatic protons) and anomeric configuration (J₁,₂ coupling constants: ~8 Hz for β-configuration) .

- X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities, such as the axial orientation of the 1-fluoro group in the β-D-glucopyranoside framework .

Data Contradictions in Synthetic Yields

Q. Q4. How can researchers reconcile discrepancies in reported yields for glycosylation reactions?

Yield variations arise from:

- Catalyst Loading : ZnCl₂ concentrations >0.9 equiv may promote side reactions, reducing efficiency .

- Acceptor Reactivity : Electron-rich aromatic acceptors (e.g., 1,3,5-trimethoxybenzene) improve yields compared to less activated phenols. Statistical experimental design (e.g., factorial analysis) optimizes parameters like temperature and stoichiometry .

Advanced Applications in Glycoconjugate Synthesis

Q. Q5. How is this compound used to synthesize complex glycoconjugates?

- Isothiocyanate Derivatives : The isothiocyanate analog facilitates stable glycosidic bond formation with amines, enabling glycoprotein and glycolipid synthesis .

- Oligosaccharide Assembly : Iterative glycosylation with 3,4,6-tri-O-benzyl-protected donors constructs branched structures (e.g., hexasaccharides for vaccine development) .

Computational and Experimental Synergy

Q. Q6. What computational tools enhance the design of reactions involving this compound?

- Reaction Path Searches : Quantum chemical calculations predict transition states and intermediates, guiding experimental conditions (e.g., solvent polarity effects on glycosylation rates) .

- Machine Learning : Data from NMR and HPLC are integrated to model reaction outcomes, reducing trial-and-error experimentation .

Stability and Storage Considerations

Q. Q7. What protocols ensure the compound’s stability during storage and handling?

- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C in anhydrous solvents (e.g., toluene or acetonitrile) to prevent hydrolysis of benzoyl groups .

- Light Protection : Amber vials minimize photodegradation of the fluoro-deoxy moiety .

Advanced Mechanistic Studies

Q. Q8. How do researchers investigate the glycosylation mechanism of this donor?

- Kinetic Isotope Effects (KIEs) : Deuterium labeling at the anomeric center tracks rate-determining steps (e.g., oxocarbenium ion formation) .

- Electrospray Ionization MS (ESI-MS) : Captures transient intermediates, such as glycosyl triflate ions, in real-time reaction monitoring .

Comparative Analysis with Analogues

Q. Q9. How does the benzoyl protection strategy compare to acetyl or benzyl groups in similar donors?

- Reactivity : Benzoyl groups are more electron-withdrawing than acetyl, accelerating glycosylation but requiring harsher deprotection (e.g., NaOMe/MeOH vs. Pd/H₂ for benzyl) .

- Steric Effects : Bulky benzoyl groups at C-2 hinder undesired side reactions, improving regioselectivity in branched oligosaccharides .

Methodological Innovations in Purification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.